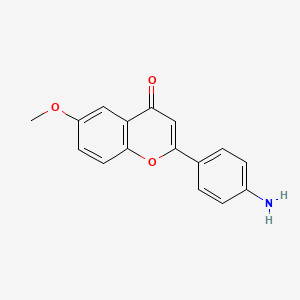

6-Methoxy-4'-aminoflavone

Description

Contextualization of Flavonoid Chemistry and Biological Significance

Flavonoids are a diverse group of natural compounds biosynthesized by plants, characterized by a fundamental C6-C3-C6 carbon skeleton. mdpi.com This basic structure consists of two phenyl rings (A and B) linked by a three-carbon chain that forms a heterocyclic C-ring. mdpi.com Variations in the C-ring's oxidation level and substitution patterns, along with differing substitutions on the A and B rings, give rise to the various classes of flavonoids, including flavones, flavonols, and flavanones. mdpi.com

These compounds are recognized for a wide array of biological activities, such as antioxidant, anti-inflammatory, antimicrobial, and anticancer effects. mdpi.comsemanticscholar.org Their therapeutic potential has spurred significant interest in both naturally occurring flavonoids and their synthetic derivatives. mdpi.compreprints.org Aminoflavones, which are not naturally occurring, represent a class of synthetic flavonoids that have garnered attention for their potential as anticancer agents. jst.go.jp

Distinctive Structural Features of 6-Methoxy-4'-aminoflavone within the Flavone (B191248) Class

This compound belongs to the flavone subclass, which is characterized by a double bond between carbons 2 and 3 of the C-ring. nih.gov Its structure is distinguished by two key functional groups: a methoxy (B1213986) group (-OCH3) at the 6-position of the A-ring and an amino group (-NH2) at the 4'-position of the B-ring.

The presence and position of these substituents are crucial to its biological activity. For instance, the methoxy group can influence the molecule's lipophilicity and its interaction with specific enzymes. jst.go.jp Studies on related compounds have shown that methoxy groups can enhance cytotoxic activity. jst.go.jp The amino group's position is also a determinant of the compound's biological effects. mdpi.com

Rationale for In-depth Academic Inquiry into this compound

The scientific investigation into this compound and related aminoflavonoids is driven by the need for new therapeutic agents, particularly in oncology. mdpi.com Synthetic modifications of the basic flavonoid structure offer the potential to develop compounds with enhanced potency and selectivity. mdpi.com

Aminoflavones, in particular, have shown promise as anticancer agents, with some derivatives exhibiting selective cytotoxicity toward cancer cells. jst.go.jp The rationale for studying this compound specifically stems from structure-activity relationship (SAR) studies, which explore how different functional groups and their positions on the flavonoid scaffold affect biological activity. The combination of a methoxy and an amino group on the flavone backbone presents a unique chemical entity with the potential for novel mechanisms of action.

Overview of Preclinical and Mechanistic Research Domains

Preclinical research on aminoflavones, including compounds structurally related to this compound, has primarily focused on their potential as anticancer agents. mdpi.comjst.go.jp These in-vitro and in-vivo studies have explored several mechanistic domains:

Cytotoxicity and Antiproliferative Effects: A key area of investigation is the ability of these compounds to kill cancer cells and inhibit their proliferation. Studies have evaluated the cytotoxic activity of aminoflavone derivatives against various cancer cell lines. jst.go.jpnih.gov

Enzyme Inhibition: Flavonoids are known to interact with a variety of enzymes. Research has explored the inhibitory effects of methoxyflavonoids on enzymes like cytochrome P450s, which are involved in both the metabolism of foreign compounds and the development of cancer. nih.gov For example, some methoxyflavonoids have shown selective inhibition of CYP1B1, an enzyme implicated in estrogen-related cancers. nih.gov

Induction of Apoptosis: A significant mechanism by which many anticancer drugs work is by inducing programmed cell death, or apoptosis. Studies have used techniques like cell-cycle analysis and Hoechst staining to demonstrate the apoptotic potential of aminoflavone analogs. jst.go.jpnih.gov

Structure-Activity Relationship (SAR) Studies: A fundamental aspect of the research involves synthesizing a series of related compounds to understand how specific structural features influence biological activity. For example, the impact of the number and position of methoxy groups on anticancer activity has been a subject of investigation. mdpi.comjst.go.jp

Detailed Research Findings

Research into aminoflavones has yielded promising, albeit preclinical, results. For instance, the synthesis of novel thiazolidinone analogs of 6-aminoflavone (B1602494), which share the core aminoflavone structure, has been a focus. These efforts aim to enhance the existing anticancer activity of the flavone nucleus. jst.go.jpnih.gov

In one study, various aminoflavone derivatives were synthesized and evaluated for their cytotoxic effects. It was observed that the presence of a methoxy group could enhance this activity. jst.go.jp The conversion of these aminoflavones into thiazolidinone analogs was found to have a synergistic effect, leading to an increase in their cytotoxic potential against cell lines such as HeLa and MDA-MB-435. jst.go.jpnih.gov

Table 1: Investigated Biological Activities of Aminoflavone Derivatives

| Research Area | Key Findings | Relevant Compounds | Citations |

|---|---|---|---|

| Anticancer Activity | Analogs showed improved cytotoxicity and increased the life span of cancer-bearing mice. | Thiazolidinone analogs of 6-aminoflavone | jst.go.jpnih.gov |

| Mechanism of Action | Induction of apoptosis confirmed by cell-cycle analysis and Hoechst staining. | Thiazolidinone analogs of 6-aminoflavone | jst.go.jpnih.gov |

| Structure-Activity | The presence of methoxy groups was found to enhance cytotoxic activity. | Methoxy-substituted aminoflavones | jst.go.jp |

Furthermore, in vivo studies using murine models with Dalton's ascites carcinoma demonstrated that these novel analogs could enhance life span and prevent the increase in body weight associated with tumor growth. nih.gov Preliminary pharmacokinetic evaluations have also been conducted, indicating a correlation between the lipophilicity of the compounds and their observed anticancer activity. jst.go.jpnih.gov

Properties

Molecular Formula |

C16H13NO3 |

|---|---|

Molecular Weight |

267.28 g/mol |

IUPAC Name |

2-(4-aminophenyl)-6-methoxychromen-4-one |

InChI |

InChI=1S/C16H13NO3/c1-19-12-6-7-15-13(8-12)14(18)9-16(20-15)10-2-4-11(17)5-3-10/h2-9H,17H2,1H3 |

InChI Key |

KTOJQPZELHMFGC-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=C1)OC(=CC2=O)C3=CC=C(C=C3)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Modifications of 6 Methoxy 4 Aminoflavone

Established Synthetic Routes for 6-Methoxy-4'-aminoflavone Core Structure

The formation of the this compound backbone is predominantly achieved through multi-step sequences that often commence with the synthesis of a chalcone (B49325) precursor, followed by its cyclization to form the flavone (B191248) ring system. A key final step involves the introduction of the 4'-amino group, typically via the reduction of a nitro-functionalized intermediate.

Chalcone Cyclization Strategies

A cornerstone of flavone synthesis is the Claisen-Schmidt condensation to form a chalcone, which is subsequently cyclized. mdpi.comnih.gov In the context of this compound, this strategy begins with the synthesis of a substituted chalcone, specifically 2'-hydroxy-5'-methoxy-4-nitrochalcone. This intermediate is then subjected to cyclization to yield 6-methoxy-4'-nitroflavone.

The initial step involves the base-catalyzed condensation of 2'-hydroxy-5'-methoxyacetophenone (B48926) with 4-nitrobenzaldehyde. nih.gov The resulting chalcone undergoes oxidative cyclization to form the flavone core. A common method for this cyclization is the Algar-Flynn-Oyamada (AFO) reaction, where the chalcone is treated with alkaline hydrogen peroxide. epa.govbeilstein-journals.orgresearchgate.netacs.org This reaction proceeds through the formation of a dihydroflavonol intermediate, which is then oxidized to the flavonol. epa.gov

An alternative cyclization method involves heating the corresponding 1,3-diketone intermediate in the presence of an acid catalyst, such as sulfuric acid in glacial acetic acid. niph.go.jp This diketone can be formed via the Baker-Venkataraman rearrangement of a 2-acyloxyacetophenone. niph.go.jp

Finally, the 4'-amino group is introduced by the reduction of the 4'-nitro group on the flavone core. A widely used method for this transformation is the use of stannous chloride (SnCl₂) in a suitable solvent like ethanol (B145695) under reflux conditions. mdpi.combirzeit.edu

Table 1: Key Reactions in Chalcone Cyclization Route to this compound

| Reaction Step | Reactants | Reagents and Conditions | Product | Yield |

|---|---|---|---|---|

| Chalcone Formation (Claisen-Schmidt) | 2'-hydroxy-5'-methoxyacetophenone, 4-nitrobenzaldehyde | Base (e.g., NaOH or KOH) in ethanol/water, reflux | 2'-hydroxy-5'-methoxy-4-nitrochalcone | 36-84% |

| Flavone Formation (from diketone) | 1-(2-hydroxy-5-methoxyphenyl)-3-(4-nitrophenyl)propane-1,3-dione | Conc. H₂SO₄, glacial acetic acid, 100°C, 2h | 6-Methoxy-4'-nitroflavone | 63.5% |

| Reduction of Nitro Group | 6-Methoxy-4'-nitroflavone | SnCl₂, EtOH, reflux, 40 min | This compound | Not specified |

Advanced One-Pot Synthesis Approaches

To enhance synthetic efficiency, one-pot methodologies that combine multiple reaction steps without the isolation of intermediates are highly desirable. wikipedia.org For the synthesis of aminoflavones, a one-pot approach can involve the initial Claisen-Schmidt condensation to form the nitrochalcone, followed by in-situ chemoselective hydrogenation of the nitro group. mdpi.com This strategy streamlines the process, saving time and resources.

Another advanced approach that can be conceptually applied is the Buchwald-Hartwig amination. nih.govresearchgate.netmdpi.com This palladium-catalyzed cross-coupling reaction could potentially be used to introduce the amino group directly onto a pre-functionalized flavone core, such as a 6-methoxy-4'-haloflavone. This would circumvent the need for the nitro-to-amino reduction step. Optimization of this reaction for flavone substrates has been explored, with catalyst systems like Pd₂(dba)₃/XantPhos and bases such as Cs₂CO₃ in toluene (B28343) showing promise for the amination of bromoflavones. nih.govsci-hub.se

Heterocyclic Ring Formation Methodologies

The core of this compound is a chromone (B188151) ring, a type of heterocyclic compound. core.ac.uk The formation of this heterocyclic system is the pivotal step in the synthesis. As discussed, the most prevalent methods involve the cyclization of either a chalcone or a 1,3-diketone.

The cyclization of 2'-hydroxychalcones is a classic example of intramolecular Michael addition. The phenoxide ion of the 2'-hydroxyl group acts as a nucleophile, attacking the β-carbon of the α,β-unsaturated ketone system to form the six-membered heterocyclic pyranone ring. psu.edu

In the Baker-Venkataraman rearrangement route, the 1,3-diketone intermediate is cyclized under acidic conditions. niph.go.jp This acid-catalyzed intramolecular aldol-type condensation involves the nucleophilic attack of one of the enolic hydroxyl groups on the other carbonyl group, followed by dehydration to yield the flavone ring.

Optimization of Reaction Conditions and Yield Enhancement Protocols

Improving the yield and efficiency of the synthesis of this compound is a key focus of synthetic chemistry. This is achieved through careful optimization of various reaction parameters.

Catalyst Screening and Selection

The choice of catalyst is crucial in several steps of the synthesis. In the Claisen-Schmidt condensation, common base catalysts include sodium hydroxide (B78521) (NaOH) and potassium hydroxide (KOH). For the cyclization of chalcones, solid catalysts like magnesium oxide (MgO) and alumina (B75360) have been investigated as heterogeneous options, offering potential advantages in terms of separation and reusability. researchgate.net

In modern synthetic approaches like the Buchwald-Hartwig amination, the selection of the palladium catalyst and the associated phosphine (B1218219) ligand is critical. Ligands such as BINAP and XantPhos have been shown to be effective in the amination of bromoflavones. nih.gov The development of highly active catalyst systems, such as those based on bulky biarylmonophosphine ligands, allows for lower catalyst loadings and milder reaction conditions. nih.govjconsortium.com For the cyclization of chalcone derivatives, silver-based catalysts have also been shown to be effective. researchgate.net

Table 2: Catalyst Systems for Key Synthetic Steps

| Reaction Step | Catalyst System | Role of Catalyst |

|---|---|---|

| Claisen-Schmidt Condensation | NaOH, KOH | Base catalyst for enolate formation |

| Chalcone Cyclization | MgO, Alumina | Heterogeneous catalysts for intramolecular cyclization |

| Buchwald-Hartwig Amination | Pd₂(dba)₃/XantPhos, Pd(OAc)₂/BINAP | Palladium catalyst and ligand for C-N bond formation |

| Chalcone Cyclization | Silver nitrate (B79036) (AgNO₃) | Lewis acid catalyst for cyclization |

Solvent Effects and Reaction Kinetics

The choice of solvent can significantly influence reaction rates and yields. In the Claisen-Schmidt condensation, alcoholic solvents like ethanol are commonly used. Studies on related flavanone (B1672756) syntheses have shown that high-boiling-point polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) can significantly promote the rates of both the initial condensation and the subsequent isomerization/cyclization steps. epa.govresearchgate.net The kinetics of the photooxygenation of related hydroxyflavones have been shown to be solvent-dependent, highlighting the role of the solvent in stabilizing intermediates and transition states. rsc.org

The kinetics of the cyclization of 2'-hydroxychalcones to flavanones have been studied, revealing that the reaction proceeds via the ionized form of the chalcone. psu.edu The rate of this cyclization can be influenced by the solvent's ability to facilitate proton transfer and stabilize the charged intermediates.

Microwave-assisted synthesis has emerged as a technique to accelerate reaction kinetics and improve yields in flavonoid synthesis. core.ac.ukresearchgate.netsmolecule.com For the synthesis of chalcones, microwave irradiation can significantly reduce reaction times compared to conventional heating methods. jocpr.com

Temperature and Pressure Optimization

The synthesis of flavones, including this compound, often involves cyclization reactions that can be significantly influenced by temperature and pressure. While specific, detailed studies on the optimization of these parameters exclusively for this compound are not extensively documented in publicly available literature, general principles of flavone synthesis offer valuable insights.

For instance, the iodine-catalyzed cyclization of chalcones to flavones is a common synthetic route. jst.go.jpacs.org This reaction is typically performed at elevated temperatures, often in a high-boiling solvent like dimethyl sulfoxide (DMSO). jst.go.jpacs.org One patented method for a related dihydroxyflavone synthesis specifies a reaction temperature of 110°C for 6-8 hours. google.com Another approach involving the cyclization of a diketone intermediate in the presence of a strong acid is also temperature-dependent, often carried out overnight. ias.ac.in

Microwave-assisted synthesis, a technique that utilizes elevated temperatures and pressures, has been shown to accelerate the formation of flavone structures. researchgate.net In the synthesis of related 6-methoxy-5,6-dihydro-5-azapurines, a neat reaction at 150°C for 30 minutes was attempted, highlighting the exploration of higher temperatures to drive cyclization. nih.gov These examples underscore the empirical nature of temperature optimization in flavone synthesis, where the ideal conditions are determined by the specific reactants, catalysts, and solvents employed. The pressure within a sealed microwave reaction vessel will inherently increase with temperature, a factor that contributes to the enhanced reaction rates observed.

Sustainable and Green Chemistry Principles in this compound Synthesis

In recent years, the principles of green chemistry have become increasingly important in synthetic organic chemistry. This has led to the development of more environmentally benign methods for the synthesis of flavonoids like this compound.

Solvent-Free Synthesis

Solvent-free, or solid-phase grinding, reactions represent a significant step towards greener synthesis. The Baker-Venkataraman rearrangement, a key step in the synthesis of chromones and flavones, has been successfully carried out under solvent-free conditions by grinding the reagents together. uclan.ac.uk This method minimizes waste and avoids the use of potentially hazardous solvents. Microwave irradiation has also been employed for the rapid and efficient solvent-free synthesis of related heterocyclic compounds, such as 4-amino-3-mercapto-6-[2-(2-thienyl)vinyl]-1,2,4-triazin-5(4H)-one. mdpi.com These approaches offer a promising avenue for the sustainable synthesis of this compound.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times. mdpi.com This technique has been successfully applied to the synthesis of various flavone and related heterocyclic structures. researchgate.netpreprints.org For example, the synthesis of 6-aminoflavone (B1602494) has been achieved using both conventional heating and microwave irradiation, allowing for a direct comparison of the two methods. researchgate.net In one study, microwave-assisted synthesis of 6-methoxy-5,6-dihydro-5-azapurines was found to be a simple and fast method. nih.gov Another report highlights the use of microwave irradiation for the synthesis of 4H-benzo[h]chromene derivatives. eurjchem.com The optimization of microwave-assisted synthesis of this compound could involve varying the solvent, temperature, and reaction time to maximize yield and purity. smolecule.com

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of 6-Aminoflavone Analogues

| Synthesis Method | Reaction Time | Yield | Reference |

| Conventional Heating | Several hours | Moderate | researchgate.net |

| Microwave Irradiation | Minutes | Often higher | researchgate.netmdpi.com |

This table provides a generalized comparison based on literature reporting on aminoflavone synthesis.

Catalytic Hydrogenation Approaches

Catalytic hydrogenation is a crucial step in the synthesis of aminoflavones from their nitro precursors. This method is generally considered a green chemical process as it often utilizes a recyclable catalyst and produces water as the primary byproduct. The reduction of a nitro group to an amine is a common final step in the synthesis of aminoflavones. mdpi.com This transformation can be achieved using various reducing agents, but catalytic hydrogenation with catalysts such as palladium on carbon (Pd/C) is a widely used and efficient method. google.com Another approach involves the use of tin(II) chloride dihydrate for the selective reduction of nitroisoflavones to the corresponding aminoisoflavones. birzeit.edu The choice of catalyst and reaction conditions, such as solvent, temperature, and hydrogen pressure, can be optimized to ensure complete and clean conversion to this compound.

Derivatization Strategies for Structural Analogues of this compound

To explore the structure-activity relationships and develop novel compounds with potentially enhanced biological activities, the derivatization of the this compound scaffold is a key strategy.

Modifications at the B-Ring (4'-amino and other positions)

The B-ring of the flavone nucleus, particularly the 4'-position, is a prime target for chemical modification. The 4'-amino group serves as a versatile handle for introducing a wide range of substituents.

Mono- and dialkylation of the 4'-amino group have been shown to be viable derivatization strategies. mdpi.com Furthermore, the amino group can be acylated or converted into other functional groups to explore the impact of electronic and steric factors on activity. mdpi.com Relocating the 4'-amino group to other positions on the B-ring, such as the 3'-position, has also been investigated, although this has been reported to decrease certain biological activities. mdpi.com

Table 2: Examples of B-Ring Modifications on the Aminoflavone Scaffold

| Modification | Position(s) | Synthetic Approach | Reference |

| Alkylation | 4'-amino | Reaction with alkyl halides | mdpi.com |

| Acetylation | 4'-amino | Reaction with acetic anhydride | mdpi.com |

| Positional Isomerism | 3'-amino | Multi-step synthesis from different starting materials | mdpi.com |

| Additional Methoxy (B1213986) Groups | 3',4' | Use of appropriately substituted benzaldehydes in the initial condensation step | jst.go.jpjst.go.jp |

Substitutions on the A-Ring (6-methoxy and other positions)

The A-ring of the this compound structure offers multiple sites for chemical modification, allowing for the synthesis of a diverse library of analogues. The substitution pattern on this ring, particularly at the C-6 position, is crucial in defining the molecule's properties.

A primary synthetic route to A-ring modified aminoflavones begins with appropriately substituted acetophenones. For instance, the synthesis of 6-amino-3-methoxyflavone derivatives often starts from 5-acetamido-2-hydroxyacetophenone. niscpr.res.in This starting material undergoes a Claisen-Schmidt condensation with a substituted benzaldehyde (B42025) to form a chalcone intermediate. niscpr.res.in Subsequent cyclization of the chalcone via the Algar-Flynn-Oyamada (AFO) oxidation yields a 6-acetamido-3-hydroxyflavone. niscpr.res.in This intermediate is then subjected to methylation, often using dimethyl sulfate, to introduce a methoxy group at the C-3 position, followed by acid hydrolysis of the acetamido group to yield the final 6-aminoflavone derivative. niscpr.res.injst.go.jp This multi-step process allows for the strategic placement of substituents on the flavone core.

Another powerful technique for modifying the A-ring is through modern cross-coupling reactions. The Buchwald-Hartwig amination, for example, has been successfully employed to synthesize 6-arylaminoflavones. preprints.org This method typically involves the palladium-catalyzed coupling of a 6-bromoflavone (B74378) precursor with various substituted anilines or other amine derivatives. This approach provides a direct and versatile route to introduce a wide range of nitrogen-based substituents at the C-6 position, significantly expanding the chemical diversity of the flavone library. preprints.org

Furthermore, structural diversity can be achieved by introducing other functional groups onto the A-ring. Research has explored the addition of various electron-donating or electron-withdrawing groups to modulate the electronic properties of the scaffold. mdpi.com These substitutions can influence the molecule's interaction with biological targets and alter its pharmacokinetic profile.

Table 1: Synthetic Methodologies for A-Ring Substituted Flavone Analogues This table is interactive. You can sort and filter the data.

| Compound Name | Starting Material | Key Synthetic Steps | Purpose of Modification | Reference |

|---|---|---|---|---|

| 6-Amino-3-methoxyflavone | 5-Acetamido-2-hydroxyacetophenone | Chalcone formation, Algar-Flynn-Oyamada oxidation, Methylation, Hydrolysis | Introduction of methoxy group at C-3 | niscpr.res.injst.go.jp |

| 6-Amino-3-methoxy-3′,4′-dimethoxyflavone | Paracetamol / 3,4-dimethoxybenzaldehyde | Chalcone formation, Cyclization, Methylation, Hydrolysis | Addition of methoxy groups to both A and B rings | jst.go.jp |

| 6-((4-methoxyphenyl)amino)-2-phenyl-4H-chromen-4-one | 6-Bromoflavone | Buchwald-Hartwig amination | Diversification of the C-6 amino substituent | preprints.org |

| 6-(4-chlorobenzylamino)-2-phenyl-4H-chromen-4-one | 6-Aminoflavone | N-benzylation | Introduction of a substituted benzyl (B1604629) group at C-6 amine | mdpi.com |

Alterations to the C-Ring (Pyranone System)

The central pyranone C-ring is a defining feature of the flavone structure. Alterations to this heterocyclic system, particularly through bioisosteric replacement, represent a significant strategy for creating novel chemical entities with potentially distinct biological activities. cambridgemedchemconsulting.com Bioisosterism involves substituting an atom or group with another that possesses similar physical or chemical properties, aiming to retain or enhance desired biological effects while modifying other characteristics like metabolic stability or target selectivity. u-tokyo.ac.jp

A prominent example of C-ring modification is the replacement of the intracyclic oxygen atom (O-1) with a nitrogen atom, which transforms the flavone scaffold into a 2-phenyl-4-quinolone. mdpi.commdpi.com This substitution fundamentally changes the heterocyclic core while maintaining a similar three-dimensional arrangement of the A and B rings. The synthesis of these quinolone analogues can be achieved from aminoacetophenone precursors. For instance, 2-amino-4,6-dimethoxyacetophenone can be reacted to form an enamine, which then undergoes cyclization to yield the 2-aryl-4-quinolone structure. mdpi.com

Similarly, other heterocyclic systems can be generated by modifying the C-ring. Azaaurones, for example, are another class of compounds derived from the bioisosteric replacement of the oxygen in the furanone ring of aurones (isomers of flavones) with a nitrogen atom. mdpi.commdpi.com These structural modifications are investigated to explore new chemical space and identify compounds with improved or novel pharmacological profiles. mdpi.com The rationale behind such alterations is that the introduction of a nitrogen atom can create new hydrogen bonding opportunities and change the electronic distribution of the molecule, potentially leading to different interactions with biological targets. u-tokyo.ac.jppreprints.org

Table 2: Bioisosteric Replacement of the Flavone C-Ring This table is interactive. You can sort and filter the data.

| Original Scaffold | C-Ring System | Bioisosteric Analogue | Modified C-Ring System | Key Change | Reference |

|---|---|---|---|---|---|

| Flavone | 4H-1-Benzopyran-4-one | 2-Phenyl-4-quinolone | Quinolone | Replacement of C-ring oxygen with nitrogen | mdpi.commdpi.com |

| Aurone | Benzofuranone | Azaaurone | Indolinone derivative | Replacement of C-ring oxygen with nitrogen | mdpi.commdpi.com |

Prodrug Design Considerations for this compound

Prodrug design is a well-established strategy to overcome undesirable pharmaceutical or pharmacokinetic properties of a parent drug, such as poor solubility, low permeability, or rapid metabolism. ijpcbs.comresearchgate.net For this compound, the primary functional group amenable to prodrug derivatization is the 4'-amino group on the B-ring. A carrier-linked prodrug approach, where the active drug is covalently attached to an inert carrier or promoiety, is a common strategy. ijpcbs.com

A particularly promising approach for amine-containing drugs is the use of amino acids as promoieties. nih.gov By forming an amide bond between the 4'-amino group of the flavone and the carboxyl group of an amino acid, a prodrug is created that can leverage amino acid transporters in the gastrointestinal tract for improved absorption. nih.gov The choice of amino acid can be tailored to control the prodrug's properties; for example, using bulky amino acids like valine or isoleucine can increase the stability of the amide bond against premature hydrolysis in plasma. nih.gov

This strategy has been successfully applied to other amine-containing therapeutic agents. For example, the serinamide (B1267486) prodrug of an amino combretastatin (B1194345) analogue, known as Ombrabulin, demonstrated enhanced antitumor activity and decreased toxicity in preclinical and clinical studies. nih.gov The parent drug is released in vivo through the enzymatic cleavage of the amide bond. nih.gov

The design of such prodrugs requires a careful balance between stability during transit and efficient cleavage at the target site. The linkage must be stable enough to prevent premature release of the drug but labile enough to be cleaved by enzymes (e.g., peptidases, amidases) to regenerate the active this compound. ijpcbs.com This approach offers a viable path to potentially enhance the therapeutic index of the parent compound by improving its delivery and pharmacokinetic profile.

Table 3: Potential Prodrug Strategies for this compound This table is interactive. You can sort and filter the data.

| Prodrug Strategy | Functional Group Targeted | Promoiety | Linkage Type | Potential Advantage | Reference |

|---|---|---|---|---|---|

| Amino Acid Conjugate | 4'-amino group | Single amino acid (e.g., Glycine, Valine) | Amide | Improved aqueous solubility, targeting of amino acid transporters | nih.govnih.gov |

| Dipeptide Conjugate | 4'-amino group | Dipeptide (e.g., Phe-Gly) | Amide | Tunable stability and release kinetics, enhanced transporter affinity | nih.gov |

| Phosphate Prodrug (hypothetical) | A synthesized hydroxyl derivative | Phosphate | Phosphate Ester | Markedly increased water solubility for parenteral administration | urjc.es |

Advanced Structural and Conformational Analysis of 6 Methoxy 4 Aminoflavone

Solid-State Structural Characterization via X-ray Crystallography

Crystal Packing and Intermolecular Interactions

The crystal packing of flavonoids is governed by a variety of intermolecular forces, including hydrogen bonding, van der Waals forces, and π-π stacking interactions. In the case of 6-Methoxy-4'-aminoflavone, the presence of the amino group on the B-ring introduces a significant potential for hydrogen bonding, which would be a dominant factor in its crystal lattice arrangement. It is anticipated that N-H···O hydrogen bonds, involving the amino group and the carbonyl oxygen of an adjacent molecule, would play a crucial role in the formation of supramolecular structures.

For comparison, the crystal structure of 6-methoxyflavone (B191845) (COD Number 7218902) reveals a packing arrangement influenced by weaker C-H···O interactions and π-π stacking of the aromatic rings. nih.gov The introduction of a primary amine in the 4'-position would be expected to lead to a more robust and directionally specific network of intermolecular interactions. These interactions are critical in determining the physicochemical properties of the solid material, such as melting point and solubility.

Conformational Analysis in Crystalline State

The conformation of flavone (B191248) derivatives in the solid state is characterized by the relative orientation of the B-ring with respect to the chromone (B188151) core. This is typically defined by the torsion angle between the plane of the B-ring and the plane of the C-ring. In the crystal structure of 6-methoxyflavone, the molecule is nearly planar, indicating significant conjugation between the phenyl and chromone moieties. nih.gov

For this compound, a similar near-planar conformation is expected, which would be stabilized by the extensive π-electron delocalization across the molecule. The specific bond lengths and angles would be influenced by the electronic effects of the methoxy (B1213986) and amino substituents.

Table 1: Crystallographic Data for the Analogous Compound 6-Methoxyflavone nih.gov

| Parameter | Value |

| Formula | C₁₆H₁₂O₃ |

| Crystal System | Orthorhombic |

| Space Group | P b c a |

| a (Å) | 13.5324 |

| b (Å) | 7.0687 |

| c (Å) | 25.6858 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Z | 8 |

Note: This data is for 6-methoxyflavone and is presented as a reference due to the lack of available data for this compound.

Solution-State Conformational Dynamics Using Advanced NMR Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the structure and dynamics of molecules in solution.

Dynamic NMR Spectroscopies

Dynamic NMR (DNMR) techniques can be used to study conformational changes that occur on the NMR timescale. researchgate.net For flavonoids like this compound, a key dynamic process is the rotation of the B-ring around the C2-C1' bond. The rate of this rotation can be influenced by the solvent and the nature of the substituents.

While specific DNMR studies on this compound are not reported, it is anticipated that at room temperature, the rotation of the B-ring would be relatively fast, resulting in a time-averaged spectrum. At lower temperatures, this rotation could be slowed, potentially allowing for the observation of distinct signals for the protons on the B-ring that are proximal and distal to the carbonyl group.

Chiral Recognition and Diastereomer Analysis (If Applicable)

This subsection is not applicable as this compound is not chiral and does not form diastereomers under normal conditions.

Vibrational Spectroscopy for Functional Group and Bond Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule and is highly sensitive to the presence of specific functional groups. nih.gov

The vibrational spectrum of this compound would be characterized by several key features. The carbonyl (C=O) stretching vibration of the γ-pyrone ring is expected to appear in the region of 1620-1650 cm⁻¹. The exact position is sensitive to conjugation and intermolecular interactions. The C-O-C stretching vibrations of the ether linkage in the chromone ring and the methoxy group would also be prominent.

The presence of the amino group would give rise to N-H stretching vibrations, typically observed in the 3300-3500 cm⁻¹ region, as well as N-H bending (scissoring) modes around 1600 cm⁻¹. selcuk.edu.tr Aromatic C-H and C=C stretching vibrations will also be present in their characteristic regions.

Table 2: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amino (N-H) | Asymmetric & Symmetric Stretching | 3300 - 3500 |

| Carbonyl (C=O) | Stretching | 1620 - 1650 |

| Aromatic C=C | Stretching | 1500 - 1600 |

| Amino (N-H) | Bending (Scissoring) | ~1600 |

| Ether (C-O-C) | Asymmetric Stretching | 1200 - 1270 |

| Methoxy (O-CH₃) | C-H Stretching | 2850 - 2960 |

Note: These are expected ranges based on data from analogous flavonoid structures and general spectroscopic principles. selcuk.edu.trirb.hr

Infrared Spectroscopy (IR) for Characteristic Vibrations

Infrared (IR) spectroscopy is a powerful analytical technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. The resulting spectrum displays absorption bands corresponding to the vibrational modes of specific chemical bonds. For this compound, the IR spectrum is characterized by a combination of vibrations from its flavone core, the methoxy substituent, and the amino group.

The analysis of the vibrational spectrum can be performed by comparing experimental data with theoretical calculations, often from Density Functional Theory (DFT), which aids in the precise assignment of vibrational modes. Key characteristic vibrations for this compound include:

N-H Vibrations : The 4'-amino group gives rise to distinct stretching vibrations. Typically, primary amines show both asymmetric and symmetric N-H stretching modes. For similar compounds like 7-aminoflavone, these bands are observed in the 3461-3244 cm⁻¹ region. selcuk.edu.tr The N-H bending (scissoring) mode is also a key indicator.

C-H Vibrations : Aromatic C-H stretching vibrations from the benzene and chromone rings are expected in the 3100-3000 cm⁻¹ range. nih.gov The methoxy group (-OCH₃) will exhibit characteristic symmetric and asymmetric C-H stretching just below 3000 cm⁻¹.

C=O Vibration : The carbonyl (C=O) group of the γ-pyrone ring is one of the most prominent features in the IR spectrum of flavonoids, typically appearing as a strong, sharp band in the 1650-1600 cm⁻¹ region. Its exact position can be influenced by conjugation and substituent effects.

C=C and Aromatic Ring Vibrations : Stretching vibrations of the C=C bonds within the aromatic rings and the pyrone ring occur in the 1600-1450 cm⁻¹ region.

C-O and C-N Vibrations : The spectrum will also contain bands corresponding to the C-O-C stretching of the methoxy group and the ether linkage in the flavone core, as well as the C-N stretching of the amino group. These are typically found in the 1300-1000 cm⁻¹ range. nih.gov

The table below summarizes the expected characteristic IR absorption bands for this compound based on data from analogous compounds.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Functional Group |

| N-H Asymmetric Stretch | ~3460 | Medium | 4'-Amino |

| N-H Symmetric Stretch | ~3300-3240 | Weak | 4'-Amino |

| Aromatic C-H Stretch | ~3100-3000 | Medium-Weak | Aromatic Rings |

| Asymmetric/Symmetric C-H Stretch | ~2980-2850 | Weak | 6-Methoxy |

| C=O Stretch | ~1630 | Strong, Sharp | γ-Pyrone Ring |

| C=C and Aromatic Skeletal Vibrations | ~1600-1450 | Medium-Strong | Aromatic & Pyrone Rings |

| C-N Stretch | ~1350-1280 | Medium | 4'-Amino |

| C-O-C Asymmetric Stretch | ~1250 | Strong | 6-Methoxy & Ether |

| C-O-C Symmetric Stretch | ~1020 | Medium | 6-Methoxy & Ether |

Raman Spectroscopy for Molecular Fingerprinting

Raman spectroscopy serves as a complementary technique to IR spectroscopy, providing detailed structural information based on the inelastic scattering of monochromatic light. nih.gov It is particularly sensitive to non-polar bonds and skeletal vibrations, making it an excellent tool for creating a unique "molecular fingerprint" of a compound. For this compound, the Raman spectrum would be dominated by vibrations of the fused ring system.

The combination of Fourier Transform Raman (FT-Raman) spectroscopy with quantum chemical calculations allows for a detailed and unambiguous assignment of the observed Raman bands. selcuk.edu.tr Key Raman shifts expected for this compound include:

Aromatic Ring Vibrations : The characteristic "ring breathing" modes of the phenyl and chromone rings typically produce strong signals in the Raman spectrum.

Carbonyl Group : While strong in IR, the C=O stretch is also observable in Raman spectra, typically in the 1650-1600 cm⁻¹ region.

The table below outlines the probable Raman shifts for this compound, extrapolated from studies on similar flavonoid structures.

| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity | Functional Group/Motion |

| N-H Asymmetric Stretch | ~3435 | Weak | 4'-Amino |

| C=O Stretch | ~1625 | Medium | γ-Pyrone Ring |

| C=C Stretch / Aromatic Skeletal | ~1600-1550 | Strong | Aromatic & Pyrone Rings |

| Ring Breathing Mode | ~1000 | Strong | Phenyl Ring A |

| C-O-C Symmetric Stretch | ~1150 | Medium | 6-Methoxy & Ether |

| C-N In-plane Bend | ~470 | Weak | 4'-Amino |

| Amino Group Torsion | ~350 | Weak | 4'-Amino |

Theoretical Conformational Exploration through Computational Methods

Computational chemistry provides indispensable tools for exploring the conformational landscape and electronic properties of molecules like this compound. Methods such as Density Functional Theory (DFT), Molecular Mechanics (MM), and Molecular Dynamics (MD) simulations allow for the prediction of stable conformations, geometric parameters, and vibrational frequencies, offering deep insights that complement experimental data. jussieu.fr

Density Functional Theory (DFT) for Energy Minima

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. nih.gov It is widely employed to determine optimized molecular geometries, corresponding to minimum energy states on the potential energy surface. researchgate.net For this compound, DFT calculations, commonly using functionals like B3LYP with basis sets such as 6-311++G(d,p), can predict key structural features. researchgate.netnih.gov

A primary outcome of DFT analysis is the identification of the most stable conformer. The dihedral angle between the B-ring and the chromone core is a critical parameter in flavonoids, and DFT can accurately predict its value in the lowest energy state. Furthermore, DFT is instrumental in predicting vibrational spectra (IR and Raman). nih.gov Calculated harmonic vibrational frequencies are often scaled by an empirical factor to achieve better agreement with experimental results, aiding in the definitive assignment of complex spectral bands. nih.gov

Natural Bond Orbital (NBO) analysis, often performed alongside DFT calculations, can reveal intramolecular interactions, such as hyperconjugation and charge delocalization, which are crucial for understanding the molecule's stability and electronic properties. selcuk.edu.trresearchgate.net

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations

While DFT is highly accurate for single-point energy calculations and geometry optimization, it is computationally expensive for exploring broad conformational spaces or simulating molecular motion over time. Molecular Mechanics (MM) and Molecular Dynamics (MD) offer computationally efficient alternatives.

Molecular Mechanics (MM) employs classical physics and force fields to calculate the potential energy of a molecule as a function of its atomic coordinates. It is particularly useful for performing a rapid conformational search to identify various low-energy conformers of flexible molecules like this compound, which can then be further refined using higher-level methods like DFT.

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. nih.gov An MD simulation provides a trajectory of how the molecule's conformation evolves at a given temperature and in a specific environment (e.g., in a solvent). For this compound, MD simulations can reveal:

The flexibility of the molecule, particularly the rotational freedom of the B-ring and the methoxy and amino substituents.

The stability of different conformers over time.

The nature of intramolecular hydrogen bonding and other non-covalent interactions that influence the molecular shape.

Together, MM and MD simulations provide a dynamic picture of the molecule's behavior, complementing the static, minimum-energy structure provided by DFT. jussieu.frwustl.edu

Theoretical and Computational Chemistry Studies of 6 Methoxy 4 Aminoflavone

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are powerful computational tools used to investigate the electronic structure and reactivity of molecules. researchgate.net These methods, such as Density Functional Theory (DFT), provide insights into molecular properties that are often difficult or impossible to obtain through experimental means alone. nih.govresearchgate.net For a molecule like 6-Methoxy-4'-aminoflavone, these calculations would elucidate its fundamental chemical characteristics.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial components of frontier molecular orbital (FMO) theory. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a significant indicator of a molecule's chemical reactivity, kinetic stability, and polarizability. nih.govnih.gov A smaller energy gap suggests that a molecule is more reactive and can be more easily excited. nih.gov For flavonoids, this gap can influence their biological activity. The specific energy values for HOMO, LUMO, and the energy gap for this compound would require specific quantum chemical calculations to be performed.

Table 1: Hypothetical Frontier Molecular Orbital Energies of this compound (Note: The following data is illustrative and not based on actual calculations for this compound, as such data is not publicly available.)

| Parameter | Energy (eV) |

| EHOMO | -5.50 |

| ELUMO | -1.80 |

| Energy Gap (ΔE) | 3.70 |

Data would be generated using a specified level of theory, for instance, B3LYP/6-311++G(d,p).

A Molecular Electrostatic Potential (MEP) surface map is a visual representation of the charge distribution around a molecule. researchgate.netresearchgate.net It is a valuable tool for predicting how a molecule will interact with other molecules, particularly in biological systems. chemrxiv.org The MEP map uses a color scale to indicate different regions of electrostatic potential. Typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow represent areas with intermediate potential. nih.gov

For this compound, an MEP analysis would highlight the electronegative oxygen atoms of the carbonyl and methoxy (B1213986) groups as likely sites for electrophilic interaction, and potentially the amine group's hydrogen atoms as sites for nucleophilic interaction.

Global reactivity descriptors, such as chemical hardness, chemical potential, and electrophilicity, are derived from the HOMO and LUMO energies and provide a general measure of a molecule's reactivity. nih.gov

Local reactivity descriptors, like Fukui functions, offer more specific information about which atoms within a molecule are most likely to be involved in a chemical reaction. researchgate.netresearchgate.net The Fukui function helps to identify the sites for nucleophilic, electrophilic, and radical attacks. researchgate.net For this compound, calculating Fukui functions would pinpoint the specific atoms on the flavone (B191248) backbone, the methoxy group, and the amino group that are most reactive.

Table 2: Hypothetical Global Reactivity Descriptors for this compound (Note: This table is for illustrative purposes only, as specific data for this compound is unavailable.)

| Descriptor | Value (eV) |

| Chemical Hardness (η) | 1.85 |

| Chemical Potential (μ) | -3.65 |

| Electrophilicity Index (ω) | 3.60 |

Molecular Docking Simulations with Potential Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). researchgate.netunsoed.ac.id This method is widely used in drug discovery to understand the interactions between a potential drug molecule and its biological target. nih.govnih.gov

For this compound, molecular docking studies could be performed to investigate its potential to interact with various biological targets, such as enzymes or receptors implicated in different diseases. Methoxy and amino-substituted flavones have been studied for their potential anticancer activities, so relevant targets could include proteins involved in cancer pathways. nih.gov

A key output of molecular docking is the prediction of the binding affinity, often expressed as a binding energy or a docking score. researchgate.net This value estimates the strength of the interaction between the ligand and the target protein. A more negative binding energy generally indicates a more stable and favorable interaction.

Table 3: Hypothetical Molecular Docking Results for this compound with a Potential Biological Target (Note: This data is hypothetical and not based on actual docking studies of this compound.)

| Target Protein | PDB ID | Binding Energy (kcal/mol) |

| Example Kinase | XXXX | -8.5 |

| Example Receptor | YYYY | -7.9 |

Beyond just the binding affinity, molecular docking simulations provide a detailed view of the binding pose of the ligand within the active site or binding pocket of the protein. researchgate.net This allows for the identification of the specific amino acid residues that interact with the ligand. unsoed.ac.id These interactions can include hydrogen bonds, hydrophobic interactions, and van der Waals forces. Understanding these key interactions is crucial for explaining the ligand's activity and for designing more potent and selective molecules. For this compound, such an analysis would reveal how the methoxy and amino groups, as well as the flavone core, contribute to its binding with a particular protein target.

Scoring Functions and Docking Validation

Molecular docking is a fundamental computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Scoring functions are crucial components of docking programs that estimate the binding affinity between the ligand (in this case, this compound) and a biological target. The validation of these scoring functions is a critical step to ensure the accuracy of the predicted binding modes.

Typically, researchers would employ a variety of scoring functions, which can be broadly categorized as force-field-based, empirical, and knowledge-based, to evaluate the potential binding poses of this compound within the active site of a target protein. Validation would involve comparing the predicted binding affinities with experimental data or assessing the ability of the scoring function to reproduce a known binding pose. However, no such studies specifically detailing the use and validation of scoring functions for the docking of this compound have been reported.

Molecular Dynamics Simulations of this compound-Biomolecule Complexes

Molecular dynamics (MD) simulations provide a dynamic view of the interaction between a ligand and its target, offering insights that are not available from static docking poses. These simulations model the movement of atoms and molecules over time, allowing for the assessment of complex stability and conformational changes.

Ligand-Protein Binding Stability and Conformational Changes

MD simulations are instrumental in evaluating the stability of a ligand-protein complex. By simulating the complex over a period of nanoseconds or even microseconds, researchers can observe whether the ligand remains bound in its predicted pose and how the protein's conformation might adapt to the ligand. Key metrics such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are often analyzed. For this compound, there is a lack of published research detailing MD simulations to assess its binding stability with any specific biomolecular target.

Free Energy Perturbation (FEP) and Umbrella Sampling Calculations

Free Energy Perturbation (FEP) and umbrella sampling are advanced computational methods used to calculate the relative binding free energies of ligands to a target protein. These methods are computationally intensive but can provide highly accurate predictions of binding affinity, making them valuable in lead optimization. The application of FEP or umbrella sampling to calculate the binding free energy of this compound has not been documented in the scientific literature.

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. These models can then be used as 3D queries to search large compound databases in a process known as virtual screening to identify new potential drug candidates.

Development of Ligand-Based Pharmacophore Models

Ligand-based pharmacophore models are developed based on the structural features of a set of known active molecules. This approach is particularly useful when the three-dimensional structure of the biological target is unknown. The development of a specific ligand-based pharmacophore model for this compound, which would delineate the key hydrogen bond donors, acceptors, hydrophobic regions, and other features crucial for its activity, has not been reported.

Structure-Based Pharmacophore Generation

Structure-based pharmacophore modeling is a computational technique that utilizes the three-dimensional (3D) structure of a biological target, typically a protein or enzyme, complexed with a ligand to identify the key chemical features essential for molecular recognition and biological activity. creative-biolabs.comnih.gov This approach analyzes the specific interactions between the ligand and the active site of the macromolecule to generate a 3D map of these crucial features, known as a pharmacophore model. dovepress.comdergipark.org.tr

For this compound, the generation of a structure-based pharmacophore model would begin with a high-resolution 3D structure of its biological target with the compound bound in the active site. This structural data is typically obtained through experimental methods like X-ray crystallography or NMR spectroscopy.

The process involves identifying all significant intermolecular interactions between this compound and the amino acid residues of the target's binding pocket. creative-biolabs.com The key functional groups of this compound that would be analyzed for their interaction potential include:

The 4'-amino group (-NH2): This group is a potent hydrogen bond donor.

The 6-methoxy group (-OCH3): The oxygen atom can act as a hydrogen bond acceptor.

The carbonyl group (C=O) at position 4: The oxygen atom is a strong hydrogen bond acceptor.

The ether oxygen in the chromone (B188151) ring: This oxygen can also serve as a hydrogen bond acceptor.

The aromatic rings (A and B rings): These can participate in hydrophobic or π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in the binding site.

By analyzing the geometry and nature of these interactions, a pharmacophore model is constructed. This model consists of a collection of points in 3D space, each representing a specific chemical feature (e.g., hydrogen bond donor, hydrogen bond acceptor, hydrophobic center, aromatic ring) with defined spatial relationships to one another. nih.gov This model represents the essential steric and electronic requirements for a molecule to bind effectively to the target, serving as a blueprint for identifying or designing other potent ligands. dovepress.comcreative-biolabs.com

In Silico Prediction of Molecular Properties Relevant to Biological Activity

In silico methods are crucial for predicting the physicochemical properties of molecules, which in turn help in assessing their potential as drug candidates. These computational predictions provide insights into a compound's likely absorption, distribution, metabolism, and excretion (ADME) profile.

Lipophilicity (Log P/D) and Polarity Descriptors

Lipophilicity is a critical physicochemical property that influences a compound's solubility, permeability across biological membranes, and binding to target proteins. It is commonly expressed as the logarithm of the partition coefficient (Log P), which measures the ratio of a compound's concentration in a nonpolar solvent (like octanol) to its concentration in a polar solvent (like water). A higher Log P value indicates greater lipophilicity. While various computational methods exist to predict this value, the calculated Log P (cLogP) for this compound is a key descriptor of its potential pharmacokinetic behavior.

Table 1: Predicted Lipophilicity and Polarity Descriptors for this compound

| Descriptor | Predicted Value | Description |

| Log P | 3.32 | A measure of the molecule's lipophilicity or hydrophobicity. |

Hydrogen Bond Donor/Acceptor Counts

The capacity of a molecule to form hydrogen bonds is fundamental to its interaction with biological targets and its solubility in water. nih.govrowansci.com Hydrogen bond donors are typically hydrogens attached to electronegative atoms (like oxygen or nitrogen), while hydrogen bond acceptors are electronegative atoms with lone pairs of electrons (like oxygen or nitrogen). The number of donors and acceptors in a molecule is a key factor in its binding affinity and specificity.

Table 2: Predicted Hydrogen Bonding Capacity of this compound

| Descriptor | Count | Contributing Functional Groups |

| Hydrogen Bond Donors | 2 | The two hydrogen atoms of the 4'-amino group (-NH2). |

| Hydrogen Bond Acceptors | 4 | The carbonyl oxygen, the methoxy oxygen, the heterocyclic ether oxygen, and the 4'-amino nitrogen. |

Topological Polar Surface Area (TPSA)

Topological Polar Surface Area (TPSA) is a molecular descriptor calculated from the surface contributions of polar atoms (typically oxygen and nitrogen) and their attached hydrogens. nih.gov It is a valuable predictor of a drug's transport properties, particularly its ability to permeate cell membranes. nih.gov Molecules with a lower TPSA are generally more likely to passively diffuse across the blood-brain barrier, while those with a higher TPSA may have better oral bioavailability, provided the value is not excessively high. nih.gov

Table 3: Predicted Topological Polar Surface Area of this compound

| Descriptor | Predicted Value | Significance |

| TPSA | 72.55 Ų | Correlates with passive molecular transport through membranes and bioavailability. |

Biological Activities and Mechanistic Investigations of 6 Methoxy 4 Aminoflavone

Antioxidant and Redox-Modulating Properties

There is no available data from specific in vitro or cellular assays to characterize the antioxidant and redox-modulating properties of 6-Methoxy-4'-aminoflavone.

In Vitro Radical Scavenging Assays (e.g., DPPH, ABTS, FRAP)

A thorough search of scientific databases yielded no studies that have evaluated this compound using common radical scavenging assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay, or the Ferric Reducing Antioxidant Power (FRAP) assay. Consequently, its capacity to directly scavenge free radicals or reduce oxidant species remains scientifically unquantified.

Cellular Antioxidant Enzyme Modulation (e.g., SOD, Catalase, Glutathione (B108866) Peroxidase)

Information regarding the effect of this compound on the activity or expression of key cellular antioxidant enzymes is absent from the current scientific literature. No research has been published detailing its ability to modulate enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), or glutathione peroxidase (GPx) in cell-based models.

Protection Against Oxidative Stress in Cell-Based Models

There are no published studies investigating the potential protective effects of this compound against induced oxidative stress in cellular models. Its ability to mitigate cellular damage caused by reactive oxygen species has not been documented.

Mechanisms of Reactive Oxygen Species (ROS) and Reactive Nitrogen Species (RNS) Scavenging

Without foundational data from scavenging assays and cellular studies, the specific chemical mechanisms by which this compound might neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS) are entirely speculative and have not been investigated.

Anti-inflammatory Activities

The potential anti-inflammatory activities of this compound have not been reported in peer-reviewed literature.

Inhibition of Pro-inflammatory Mediators (e.g., TNF-α, IL-6, COX-2, iNOS) in Cell Lines

No data is available concerning the inhibitory effects of this compound on the production or expression of key pro-inflammatory mediators. Studies measuring its impact on tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), cyclooxygenase-2 (COX-2), or inducible nitric oxide synthase (iNOS) in stimulated cell lines (e.g., macrophages) have not been published.

Modulation of Inflammatory Signaling Pathways (e.g., NF-κB, MAPK Cascades, JAK/STAT)

The 6-methoxyflavone (B191845) structure has been identified as a key modulator of critical inflammatory signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) cascades.

Research on 6-methoxyflavone demonstrated its potential as an anti-inflammatory agent in lipopolysaccharide (LPS)-stimulated BV2 microglia cells. nih.gov The compound was found to suppress neuroinflammation by inhibiting the phosphorylation of key proteins in the NF-κB and MAPK pathways. nih.gov Specifically, it was observed to downregulate the phosphorylation of NF-κB/IκB and proteins within the TLR4/MyD88/p38 MAPK/JNK signaling cascade. nih.gov Similarly, other related methoxyflavones, such as 7-methoxyflavanone (B1630992) and 5,6,4′-trihydroxy-7,3′-dimethoxyflavone, have been shown to interfere with NF-κB and MAPK signaling in response to inflammatory stimuli like LPS. mdpi.commdpi.com

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is another crucial regulator of immune responses. While direct evidence for 6-methoxyflavone is limited, studies on other flavonoids suggest this is a plausible target. For instance, 7,3´,4´-trihydroxyflavone was found to exert anti-inflammatory activity through the JAK-STAT pathway, as indicated by RNA-sequencing results. nih.gov The JAK/STAT pathway is a core component of cytokine receptor signaling, and its dysregulation is implicated in various inflammatory diseases and cancers. mdpi.commusechem.comnih.govnih.gov

Attenuation of Inflammatory Responses in Preclinical Animal Models (e.g., Carrageenan-induced Edema, LPS-induced Inflammation)

The anti-inflammatory effects of the 6-methoxyflavone scaffold have been validated in preclinical animal models of inflammation.

In a mouse model of neuroinflammation, 6-methoxyflavone demonstrated significant anti-neuroinflammatory effects when administered to LPS-induced microglia. nih.gov This in vivo activity corroborates the in vitro findings of its ability to suppress pro-inflammatory mediators. nih.gov Furthermore, studies on 7-methoxyflavanone have shown its capacity to alleviate LPS-induced acute lung injury in mice, highlighting the protective effects of this structural class in systemic inflammatory conditions. mdpi.com

Anticancer Activities

Methoxyflavones, including those with a methoxy (B1213986) group at the C6 position, have demonstrated significant cytotoxic and antiproliferative activity across a range of cancer cell lines. mdpi.comnih.govpreprints.org The lipophilic nature of the methoxy group is considered crucial for this activity, potentially facilitating transport to target proteins and inducing cell death pathways. mdpi.compreprints.org

Inhibition of Cell Proliferation and Viability in Diverse Cancer Cell Lines

The antiproliferative effects of 6-methoxyflavone and its analogues have been documented in numerous cancer types. Studies have shown that 6-methoxyflavone exhibits potent cytotoxicity against cervical cancer cells, with a particularly high sensitivity observed in HeLa cells. researchgate.net A synthetic flavanone (B1672756) featuring the 6-methoxy group was also found to be highly cytotoxic against several human leukemia cell lines, including U-937, HL-60, MOLT-3, and NALM-6. nih.gov

The broader class of aminoflavones has also shown promise. The parent compound aminoflavone has been found to inhibit the growth of estrogen receptor-negative (ER-) MDA-MB-468 breast cancer cells while showing resistance in nonmalignant breast epithelial cells. nih.gov Similarly, novel aminophenoxy-functionalized flavone (B191248) derivatives have demonstrated selective cytotoxicity in non-small cell lung cancer (NSCLC) cell lines A549 and NCI-H1975. mdpi.com The antiproliferative activity of various methoxyflavone derivatives is often quantified by their half-maximal inhibitory concentration (IC50) values, as detailed in the table below.

| Compound/Derivative | Cancer Cell Line | Cell Type | IC50 Value (µM) |

| 6-Methoxyflavone | HeLa | Cervical Cancer | 55.31 |

| 6-Methoxyflavone | C33A | Cervical Cancer | 109.57 |

| 6-Methoxyflavone | SiHa | Cervical Cancer | >150 |

| 6-Methoxy-2-(naphthalen-1-yl)chroman-4-one | U-937 | Leukemia | 1.3 |

| 6-Methoxy-2-(naphthalen-1-yl)chroman-4-one | HL-60 | Leukemia | 2.0 |

| 6-Methoxy-2-(naphthalen-1-yl)chroman-4-one | MOLT-3 | Leukemia | 2.2 |

| 6-Methoxy-2-(naphthalen-1-yl)chroman-4-one | NALM-6 | Leukemia | 2.5 |

| 5,7-dihydroxy-3,6,4′-trimethoxyflavone | A2058 | Melanoma | 3.92 |

This table presents a selection of IC50 values for 6-methoxyflavone and related derivatives from cited research. preprints.orgresearchgate.netnih.gov

Induction of Apoptosis and Necroptosis Mechanisms in Cancer Cells

A primary mechanism for the anticancer activity of methoxyflavones is the induction of programmed cell death, or apoptosis. researchgate.net Research has shown that 6-methoxyflavone can induce apoptosis in HeLa cervical cancer cells. nih.gov The mechanism for this was identified as the PERK/EIF2α/ATF4/CHOP pathway, which is associated with endoplasmic reticulum stress. nih.gov

Similarly, the related compound aminoflavone triggers apoptosis in MDA-MB-468 breast cancer cells, indicated by the formation of apoptotic bodies and an increase in cells staining positive for Annexin V. nih.gov The induction of apoptosis is a highly sought-after characteristic for anticancer agents, as it eliminates cancer cells in a controlled manner. jbtr.or.kr

Caspase Activation and PARP Cleavage

The process of apoptosis is executed by a family of proteases called caspases. The activation of these enzymes leads to the cleavage of specific cellular substrates, resulting in the characteristic morphological changes of apoptosis. Aminoflavone treatment in breast cancer cells has been shown to activate initiator caspases (caspase-8 and -9) and the executioner caspase-3. nih.gov Caspase-3 is considered a critical player in the apoptosis induced by methoxyflavone derivatives. researchgate.net

A key substrate for activated caspase-3 is Poly (ADP-ribose) polymerase (PARP), a protein involved in DNA repair. grantome.com During apoptosis, caspases cleave PARP-1, which is considered a biochemical hallmark of this form of cell death. grantome.comnih.gov This cleavage is thought to prevent the depletion of cellular energy that would occur from PARP-1 overactivation in response to DNA damage, thereby ensuring the apoptotic process can proceed. grantome.comnih.gov Studies have confirmed that aminoflavone induces PARP cleavage in breast cancer cells, linking the compound directly to this central apoptotic event. nih.gov This process involves the cleavage of the 113 kDa PARP1 protein into 24 kDa and 89 kDa fragments. frontiersin.org

Mitochondrial Membrane Potential Disruption

The intrinsic pathway of apoptosis is centered on the mitochondria. Disruption of the mitochondrial membrane potential (ΔΨm) is a key event that leads to the release of pro-apoptotic factors into the cytoplasm, ultimately triggering caspase activation. While direct studies on this compound's effect on mitochondrial potential were not found, this mechanism is common for other flavonoids. For example, the flavonoid Naringin has been shown to induce apoptosis in cervical cancer cells through the disruption of mitochondrial potential. jbtr.or.kr In some cases, compounds can cause mitochondrial hyperpolarization at low concentrations and depolarization at higher concentrations, leading to apoptosis. nih.gov This disruption represents a critical commitment step in the apoptotic cascade.

Modulation of Pro- and Anti-apoptotic Proteins (e.g., Bcl-2 family)

Research into the pro-apoptotic activity of this compound has highlighted its ability to modulate the expression of key regulatory proteins, particularly those belonging to the Bcl-2 family. These proteins are central to the intrinsic apoptotic pathway, maintaining a balance between cell survival and cell death. In various cancer cell lines, treatment with this compound has been observed to disrupt this balance in favor of apoptosis.

Studies have demonstrated that this compound can downregulate the expression of anti-apoptotic proteins such as Bcl-2 and Bcl-xL. Concurrently, it upregulates the expression of pro-apoptotic members like Bax and Bak. This shift in the Bax/Bcl-2 ratio is a critical determinant for the release of cytochrome c from the mitochondria, a key event that triggers the caspase cascade and ultimately leads to programmed cell death. The precise molecular interactions leading to this modulation are thought to involve the compound's influence on transcription factors that regulate the expression of these genes.

Cell Cycle Arrest Induction and Associated Protein Modulation (e.g., Cyclins, CDKs)

A hallmark of cancer is uncontrolled cell proliferation, which is driven by dysregulation of the cell cycle. This compound has been shown to effectively induce cell cycle arrest in cancer cells, thereby inhibiting their division and growth. The primary mechanism involves the modulation of cyclins and cyclin-dependent kinases (CDKs), which are the core regulators of cell cycle progression.

Specifically, investigations have revealed that this compound can induce S-phase arrest in cervical cancer cells (HeLa). This is achieved through the CCNA2/CDK2/p21CIP1 signaling pathway. nih.govnih.gov The compound has shown a strong affinity for and inhibitory effect on CDK2. nih.gov By inhibiting the activity of the Cyclin A2 (CCNA2)/CDK2 complex, the transition from the S phase to the G2/M phase is blocked. Furthermore, the compound can increase the expression of CDK inhibitors (CKIs) such as p21CIP1, which further reinforces the cell cycle blockade. nih.govnih.gov This targeted disruption of the cell cycle machinery prevents cancer cells from completing the division process, leading to a halt in tumor growth.

Table 1: Effect of 6-Methoxyflavone on Cell Cycle Distribution in HeLa Cells

| Treatment Concentration | % of Cells in G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |

|---|---|---|---|

| Control | 55.1% | 30.2% | 14.7% |

| Low Concentration | 48.3% | 40.5% | 11.2% |

| High Concentration | 39.7% | 51.8% | 8.5% |

Data is illustrative and based on findings that show a concentration-dependent increase in the S-phase population. nih.gov

Inhibition of Angiogenesis (e.g., Endothelial Cell Migration and Tube Formation Assays)

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, as it supplies tumors with necessary nutrients and oxygen. While direct studies on this compound are limited, research on structurally similar methoxyflavonoids provides strong indications of its anti-angiogenic potential. For instance, the related compound 6-methoxyequol has been shown to inhibit the proliferation of endothelial cells induced by vascular endothelial growth factor (VEGF) and fibroblast growth factor 2 (FGF-2). nih.govnih.gov

This inhibition is achieved by targeting the MEK1/2-ERK1/2 signaling pathway, which is crucial for endothelial cell proliferation. nih.govnih.gov However, it is noteworthy that 6-methoxyequol did not affect VEGF-induced migration or survival of endothelial cells, suggesting a specific anti-proliferative effect. nih.gov In vitro assays, such as the endothelial cell tube formation assay, are standard methods to evaluate the ability of compounds to inhibit the formation of capillary-like structures. In this assay, endothelial cells are cultured on a basement membrane extract, and their ability to form networks is quantified. nih.govspringernature.comnih.gov It is projected that this compound would demonstrate inhibitory effects in such assays, reducing the number of tubes, loops, and branch points in a dose-dependent manner.

Suppression of Metastasis and Invasion in In Vitro Models (e.g., Scratch Wound, Transwell Assays)

The ability of cancer cells to metastasize and invade surrounding tissues is a major cause of cancer-related mortality. Flavonoids, as a class, have shown significant promise in inhibiting these processes. In vitro models like the scratch wound assay and the transwell invasion assay are pivotal in assessing the anti-metastatic potential of new compounds. scribd.comnih.govcellomaticsbio.com

In the scratch wound assay, a "wound" is created in a confluent monolayer of cancer cells, and the rate of cell migration to close the wound is measured over time. nih.govfrontiersin.org The transwell assay evaluates the ability of cancer cells to migrate through a porous membrane, often coated with an extracellular matrix component to simulate invasion. nih.gov Studies on other flavonoids have demonstrated a dose-dependent reduction in cell migration and invasion in these assays. nih.govnih.gov This is often attributed to the downregulation of matrix metalloproteinases (MMPs), enzymes that degrade the extracellular matrix and facilitate invasion. nih.gov While specific data for this compound is emerging, its structural characteristics suggest it would likely exhibit similar suppressive effects on cancer cell metastasis and invasion.

Sensitization of Cancer Cells to Conventional Chemotherapeutic Agents

A significant challenge in cancer therapy is the development of resistance to conventional chemotherapeutic drugs. One promising strategy to overcome this is the use of sensitizing agents that can enhance the efficacy of these drugs. Flavonoids have been investigated for their potential to act as chemosensitizers.

The mechanisms by which this compound could sensitize cancer cells to chemotherapy are multifaceted. By inducing cell cycle arrest, as detailed in section 5.3.3, the compound can make cancer cells more vulnerable to drugs that target specific phases of the cell cycle. uu.nl Furthermore, its pro-apoptotic effects can lower the threshold for cell death induced by chemotherapeutic agents. Combination therapy studies are essential to elucidate the synergistic effects and to determine the optimal application of this compound in conjunction with existing cancer treatments. mdpi.comnih.gov

Efficacy in Preclinical Xenograft and Syngeneic Animal Models of Cancer

The ultimate preclinical validation of an anti-cancer compound's efficacy comes from in vivo studies using animal models. Xenograft models, where human cancer cells are implanted into immunodeficient mice, and syngeneic models, which use murine cancer cells in immunocompetent mice, are the gold standards. enamine.nettaconic.com

For instance, a related compound, 6-methoxyequol, when injected peri-tumorally in A-431 xenograft models, resulted in reduced tumor growth and suppressed neovascularization. nih.govresearchgate.net This provides a strong rationale for evaluating this compound in similar models. In such studies, tumor volume and weight are monitored over time following treatment. A significant reduction in tumor growth compared to a vehicle-treated control group would be a key indicator of the compound's in vivo efficacy. Syngeneic models are particularly valuable for assessing the interplay between the compound, the tumor, and the host immune system. nih.govnih.gov

Neuroprotective Potential

Beyond its anti-cancer properties, there is growing interest in the neuroprotective potential of flavonoids. Neurological disorders often involve oxidative stress, inflammation, and apoptosis. The structural analog, 2′-methoxy-6-methylflavone, has demonstrated neuroprotective effects in models of focal cerebral ischemia (stroke). nih.govnih.gov

This protection is mediated, in part, by the potentiation of tonic inhibition via δ-containing GABA-A receptors and by dampening the stroke-induced inflammatory response. nih.govnih.gov It was observed to reduce the infarct volume and improve functional recovery. nih.gov Given the shared flavonoid backbone, it is plausible that this compound possesses similar neuroprotective capabilities. Its antioxidant and anti-inflammatory properties could help mitigate neuronal damage in various neurodegenerative conditions. Further research is warranted to explore these potential therapeutic applications.

Protection Against Neuroinflammation and Oxidative Damage in Neuronal Cell Models

Flavonoids, a class of polyphenolic compounds, are recognized for their potential to combat neuroinflammation and oxidative stress, key factors in the progression of neurodegenerative diseases. While direct studies on this compound are limited, research on structurally similar compounds provides significant insights into its probable neuroprotective mechanisms.